

Discovery and Initial Characterization of SBI-797812: A Technical Guide

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Compound of Interest		
Compound Name:	SBI-797812	
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This technical guide provides a comprehensive overview of the discovery and initial characterization of **SBI-797812**, a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. **SBI-797812** represents a pioneering pharmacological approach to elevate intracellular NAD+ levels, a critical coenzyme implicated in a myriad of cellular processes essential for health and longevity.[1][2]

Discovery of a Novel NAMPT Activator

SBI-797812 was identified through a high-throughput screening (HTS) of a 57,004-compound library.[2][3] The initial screening utilized a protein thermal shift (PTS) assay to identify small molecules that could bind to and stabilize human NAMPT.[3] This effort yielded 515 (0.9%) compounds that were identified as NAMPT ligands.[2][3] Subsequent functional assays revealed that while the majority of these hits were inhibitors or inactive, 30 compounds (5.8% of the initial hits) acted as NAMPT activators, leading to the identification of SBI-797812 as a promising candidate.[2]

Mechanism of Action: A "Super Catalyst" for NAD+ Synthesis



SBI-797812 is structurally similar to active-site directed NAMPT inhibitors, yet it functions as a potent activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[4][2][5] Its multifaceted mechanism of action includes:

- Shifting Reaction Equilibrium: **SBI-797812** dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN.[4][3][5]
- Increased ATP Affinity: The activation of NAMPT by SBI-797812 is ATP-dependent, and the compound increases the apparent affinity of NAMPT for its co-substrate, ATP.[4][3][5]
- Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[4][3][5]
- Promotion of Pyrophosphate Consumption: **SBI-797812** enhances the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[4][3][5]
- Overcoming Feedback Inhibition: Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[4][3][5][6]

Biophysical and kinetic studies suggest that **SBI-797812** binds at or near the enzyme's active site, potentially in a "rear channel".[4][7] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of **SBI-797812**.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of **SBI-797812**.

Table 1: In Vitro Efficacy of SBI-797812 on Human NAMPT Activity

Parameter	Value
EC50	0.37 ± 0.06 μM
Maximal Fold Stimulation of NMN Formation	2.1-fold



Data from dose-dependent activation of human NAMPT in the presence of NAM, PRPP, and ATP.[3]

Table 2: Effect of SBI-797812 on Intracellular NMN and NAD+ Levels in A549 Cells

Treatment (4 hours)	Fold Change in NMN	Fold Change in NAD+
SBI-797812	17.4-fold	2.2-fold

Human A549 lung carcinoma cells were treated with SBI-797812 for 4 hours.[2]

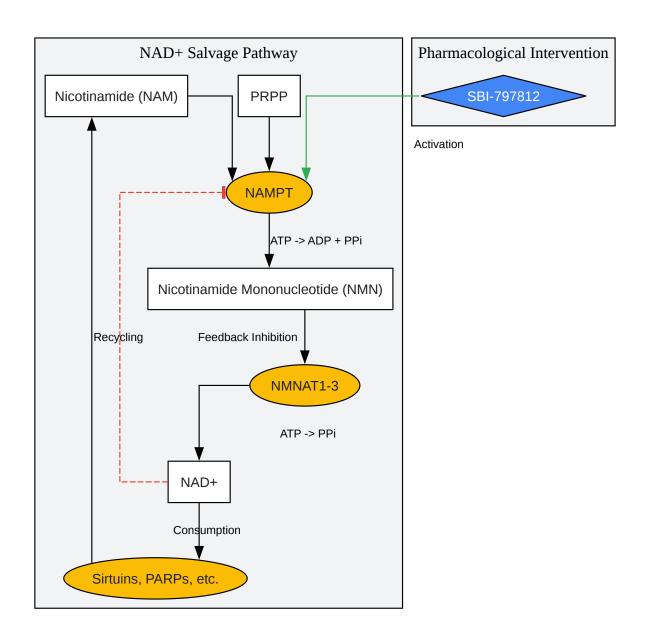
Table 3: In Vivo Effect of SBI-797812 on Tissue NAD+ Levels in Mice

Tissue	Fold Change in NAD+
Liver	1.3-fold

Mice were administered a single intraperitoneal (i.p.) dose of 20 mg/kg **SBI-797812**, and tissues were harvested after 4 hours.[3]

Signaling Pathways and Experimental Workflows NAMPT-Mediated NAD+ Salvage Pathway and the Action of SBI-797812



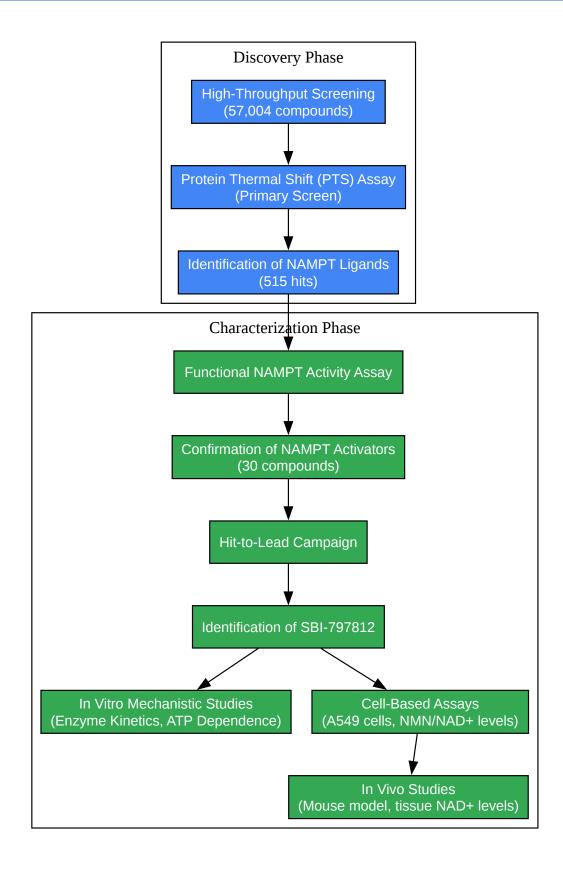


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Caption: SBI-797812 activates NAMPT, enhancing the conversion of NAM to NMN.

Experimental Workflow for the Discovery and Characterization of SBI-797812





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Caption: Workflow for **SBI-797812** discovery and initial characterization.



Experimental Protocols Protein Thermal Shift (PTS) Assay for High-Throughput Screening

- Objective: To identify small molecules that bind to and stabilize human NAMPT.
- · Methodology:
 - Recombinant human NAMPT was incubated with individual compounds from a chemical library.[3]
 - A negative control (DMSO-treated NAMPT) and a positive control (NAMPT treated with 20 μM CHS-828, a known inhibitor) were included.[3]
 - The thermal stability of NAMPT in the presence of each compound was assessed by monitoring its melting temperature (Tm) using a fluorescent dye (Sypro Orange) that binds to unfolded proteins.[3]
 - An upward shift in the Tm indicated that the compound bound to and stabilized the NAMPT enzyme.[3]

In Vitro NAMPT Activity Assay

- Objective: To quantify the enzymatic activity of NAMPT in the presence of **SBI-797812**.
- Methodology:
 - Purified recombinant human NAMPT (e.g., 30 nM) was incubated in a reaction buffer.[8]
 - The buffer contained the substrates nicotinamide (NAM; e.g., 10-25 μ M) and 5-phosphoribosyl-1-pyrophosphate (PRPP; e.g., 50 μ M).[8]
 - The co-substrate ATP (e.g., 2 mM) was included, as SBI-797812 activation is ATPdependent.
 - Varying concentrations of SBI-797812 were added to the reaction mixture.



- The reaction was incubated at 37°C for 1 hour.[8]
- The production of NMN was quantified using a fluorescence-based assay or by LC-MS/MS.[3][8]

Cellular NMN and NAD+ Measurement

- Objective: To determine the effect of SBI-797812 on intracellular NMN and NAD+ levels.
- · Methodology:
 - Human A549 lung carcinoma cells were cultured in DMEM with 10% fetal bovine serum.
 - Cells were treated with either DMSO (vehicle control) or SBI-797812 for 4 hours.
 - Following treatment, cells were harvested, and metabolites were extracted.
 - The intracellular concentrations of NMN and NAD+ were quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Assessment of Tissue NAD+ Levels

- Objective: To evaluate the in vivo efficacy of **SBI-797812** in elevating tissue NAD+ levels.
- Methodology:
 - Mice were administered a single intraperitoneal (i.p.) injection of SBI-797812 at a dose of 20 mg/kg.[2][3]
 - After 4 hours, tissues of interest (e.g., liver, heart, muscle) were harvested.[2][3]
 - Metabolites were extracted from the tissue samples.
 - NAD+ levels in the tissue extracts were quantified by LC-MS/MS.[3]

Conclusion

SBI-797812 is a first-in-class small molecule activator of NAMPT discovered through a rigorous screening and characterization process. Its unique mechanism of action, which includes



enhancing NAMPT's catalytic efficiency and overcoming product feedback inhibition, makes it a valuable tool for studying the biological roles of NAD+ and a promising therapeutic lead for conditions associated with depleted NAD+ levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

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